molecular formula C10H17ClO B14715357 (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one CAS No. 15175-18-5

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Cat. No.: B14715357
CAS No.: 15175-18-5
M. Wt: 188.69 g/mol
InChI Key: FJAHXLMRHNSHHX-SFYZADRCSA-N
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Description

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral compound with a unique structure that includes a tert-butyl group and a chlorine atom attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the chlorination of a cyclohexanone derivative followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of Lewis acids such as aluminum chloride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but typically include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-methylproline: Another chiral compound with a similar structure but different functional groups.

    (2S,4R)-4-fluoroglutamine: A compound used in PET imaging with a similar stereochemistry.

    (2S,4R)-4-hydroxyproline: A compound with hydroxyl groups instead of chlorine and tert-butyl groups.

Uniqueness

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. Its tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

15175-18-5

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

InChI

InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

FJAHXLMRHNSHHX-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)Cl

Origin of Product

United States

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